1-烯丙基哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

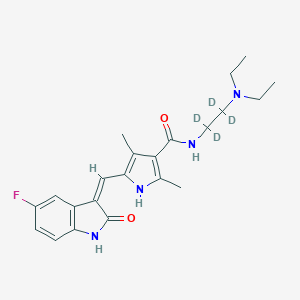

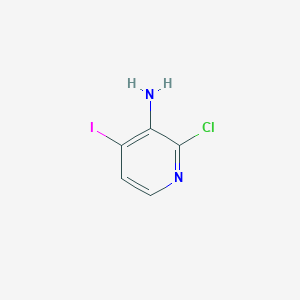

1-Allylpiperidine-4-carboxylic acid is a compound that is structurally related to piperidine alkaloids, which are a class of organic compounds containing a piperidine ring—a nitrogen-containing six-membered ring. This compound is of interest due to its potential as a building block for the synthesis of various alkaloids, which have a wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 2,6-diallylpiperidine carboxylic acid methyl ester, has been achieved through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . This method provides a C(2)-symmetric structure, which is a valuable chiral building block for further chemical transformations. The desymmetrization of this compound using intramolecular iodocarbamation is a key step in the synthesis of piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of 1-Allylpiperidine-4-carboxylic acid is closely related to that of other piperidine derivatives. For instance, the tetrazole-substituted amino acid LY233053, which is a potent and selective NMDA antagonist, has been resolved into its enantiomers, demonstrating the importance of stereochemistry in the biological activity of these compounds . The molecular structure, including the stereochemistry, plays a crucial role in the interaction with biological targets such as the NMDA receptor .

Chemical Reactions Analysis

Chemical reactions involving 1-Allylpiperidine-4-carboxylic acid derivatives include the Mitsunobu reaction, which can be used to obtain different stereoisomers of the compound . Additionally, the reactivity of the allyl group in these compounds allows for further functionalization, which is essential for the synthesis of complex alkaloids . The ability to selectively protect and deprotect functional groups in these molecules is critical for their use in multi-step synthetic routes .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Allylpiperidine-4-carboxylic acid are not detailed in the provided papers, the properties of similar piperidine derivatives can be inferred. These compounds typically exhibit basicity due to the presence of the nitrogen atom in the piperidine ring and can form salts with acids. The physical properties such as solubility, melting point, and boiling point are influenced by the presence of substituents on the piperidine ring and the carboxylic acid group .

科学研究应用

合成哌啶类生物碱

开发了一种新型的 C2 对称 2,6-二烯丙基哌啶羧酸甲酯,用于合成反式-2,6-二取代的哌啶类生物碱,为这些化合物提供了一条新途径。此方法涉及双不对称烯丙基硼化、氨基环化和氨基甲酰化,通过去对称化和单官能化步骤,导致创建了诸如 (-)-花药啶和前瓢虫碱之类的复杂结构 (高畑、斋藤和一之濑,2006 年)。这种方法强调了该化合物作为合成哌啶类生物碱的手性构件的效用,证明了其在复杂有机合成中的价值 (高畑、大内、一之濑和根本,2002 年)。

羟基哌啶的对映选择性合成

该化合物已用于叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯的对映选择性合成中,展示了其通过与 L-选择性还原剂反应和后续转化生成顺式和反式异构体的多功能性。这一过程突出了其在生产对药物开发至关重要的立体异构体中的重要性 (Boev、Moskalenko、Belopukhov 和 Przheval’skii,2015 年)。

生物活性肽的开发

涉及烯丙基氰酸酯到异氰酸酯重排的策略,使用与 1-烯丙基哌啶-4-羧酸相关的化合物,促进了 N-官能化烯丙胺和 α,α-二取代的 α-氨基酸的合成。该方法已成功应用于创建生物活性肽,包括那些充当 P2X7 诱发的谷氨酸释放和组织蛋白酶 C 的抑制剂的肽,表明其在治疗囊性纤维化和支气管扩张症等疾病的药物化学中的潜力 (Szcześniak、Pieczykolan 和 Stecko,2016 年)。

用 CO2 羧化

该化合物的衍生物已被用于钴催化的烯丙基 C(sp3)-H 用 CO2 羧化,导致形成线性苯乙烯乙酸和己-3,5-二烯酸衍生物。该工艺通过利用 CO2 作为试剂展示了一种绿色化学方法,为具有高区域选择性和官能团耐受性的各种羧酸衍生物提供了途径 (Michigami、Mita 和 Sato,2017 年)。

属性

IUPAC Name |

1-prop-2-enylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h2,8H,1,3-7H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATPBXLNVFLVJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585604 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylpiperidine-4-carboxylic acid | |

CAS RN |

153763-74-7 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)

![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)